molecular formula C7H13N3 B13931672 5-methyl-1H-imidazole-2-propanamine

5-methyl-1H-imidazole-2-propanamine

Cat. No.: B13931672
M. Wt: 139.20 g/mol
InChI Key: GJQMYAJNDMSOKE-UHFFFAOYSA-N
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Description

5-Methyl-1H-imidazole-2-propanamine is an imidazole derivative characterized by a propanamine (three-carbon amine chain) substituent at the 2-position of the imidazole ring and a methyl group at the 5-position. Its molecular formula is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol. Key physicochemical properties include an XLogP3 value of 0.3, indicating moderate lipophilicity, and hydrogen-bonding capabilities (2 donors, 2 acceptors) that influence solubility and receptor interactions .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

3-(5-methyl-1H-imidazol-2-yl)propan-1-amine

InChI

InChI=1S/C7H13N3/c1-6-5-9-7(10-6)3-2-4-8/h5H,2-4,8H2,1H3,(H,9,10)

InChI Key

GJQMYAJNDMSOKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)CCCN

Origin of Product

United States

Preparation Methods

Gabriel Amine Synthesis Route

One of the prominent methods for synthesizing 5-methyl-1H-imidazole-2-propanamine is through the Gabriel amine synthesis, which involves the following stages:

Stage Reactants & Conditions Description Yield & Notes
1 Reaction of 2-(3-bromopropyl)isoindole-1,3-dione with 4-methyl-1-trityl-1H-imidazole in acetonitrile under reflux for 3 hours Formation of a protected imidazole-propyl intermediate Intermediate isolated
2 Treatment with trifluoroacetic acid in methanol under reflux for 3 hours Deprotection step to liberate the amine group Intermediate amine formed
3 Reaction with hydrazine hydrate in ethanol at 20°C for 2 hours Final conversion to 5-methyl-1H-imidazole-2-propanamine Yield: 144 mg (specific yield not stated)

This method utilizes the isoindole-1,3-dione (phthalimide) protecting group and hydrazine hydrate for amine liberation, a classical approach in amine synthesis.

Preparation via 5-Methyl-1H-imidazole-4-carboxylic Acid Derivatives

Another synthetic approach involves the preparation of 5-methyl-1H-imidazole-4-carboxylic acid ethyl ester, followed by conversion to the hydrazide and subsequent transformation to the target amine:

Step Reactants & Conditions Description
1 Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid ethyl ester Starting material preparation
2 Reaction with hydrazine hydrate to form 5-methyl-1H-imidazole-4-carboxylic acid hydrazide Hydrazide intermediate
3 Conversion of hydrazide to 2-propanamine derivative via known synthetic procedures Final amine product

This route is industrially relevant due to its scalability and ability to yield high purity products through crystallization and purification steps.

Reaction Mechanisms and Chemical Analysis

The key reactions involved in the preparation of 5-methyl-1H-imidazole-2-propanamine include nucleophilic substitution, deprotection, and hydrazinolysis. The Gabriel synthesis protects the amine functionality as a phthalimide derivative, which is selectively cleaved by hydrazine hydrate to yield the free amine.

Key reaction types:

  • Nucleophilic substitution: Introduction of the imidazole ring onto the propyl chain via displacement of bromide.
  • Deprotection: Removal of protecting groups under acidic or hydrazine conditions.
  • Hydrazinolysis: Conversion of phthalimide derivatives to primary amines.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages Disadvantages
Gabriel Amine Synthesis 2-(3-bromopropyl)isoindole-1,3-dione, 4-methyl-1-trityl-1H-imidazole Trifluoroacetic acid, hydrazine hydrate Reflux in acetonitrile, methanol, ethanol; mild temperatures Well-established, good selectivity Multi-step, moderate yields
Ester-Hydrazide Route 5-methyl-1H-imidazole-4-carboxylic acid ethyl ester Hydrazine hydrate Reflux, acidic/basic conditions Scalable, high purity Requires ester precursor synthesis
N-cyano-formamidine Method (related imidazole derivatives) Amines and N-cyano-formimidates Ethanol, acetonitrile Room temperature, vacuum evaporation Produces crystalline products Specific to certain derivatives

Industrial and Laboratory Considerations

Industrial synthesis emphasizes optimizing reaction conditions for yield and purity, including:

  • Use of inert organic solvents such as acetonitrile or ethanol.
  • Controlled temperature and reaction time to minimize side reactions.
  • Purification via crystallization or filtration to obtain analytically pure product.

Laboratory synthesis often employs Gabriel synthesis due to its reliability and availability of reagents.

Research Findings and Applications

Research indicates that the synthetic methods for 5-methyl-1H-imidazole-2-propanamine are adaptable for producing analogs with biological activity. The compound serves as a building block for pharmaceuticals and catalysts.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: TBHP, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Nickel, copper, and other transition metals.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups .

Mechanism of Action

The mechanism by which 5-methyl-1H-imidazole-2-propanamine exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The pharmacological and physicochemical properties of imidazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
5-Methyl-1H-imidazole-2-propanamine 5-methyl, 2-propanamine C₇H₁₃N₃ 139.20 XLogP3: 0.3; H-bond donors: 2
2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine 2-methylpropanamine at 5-position C₇H₁₃N₃ 139.20 Branched chain; similar MW, higher steric hindrance
5-(4-Methylphenyl)-1H-imidazol-2-amine 5-(4-methylphenyl) C₁₀H₁₁N₃ 173.22 Aryl substitution; sulfate salt (MW 271.29) enhances stability
5-(4-Chlorophenyl)-...amine hydrobromide 5-(4-chlorophenyl), dihydroimidazole C₉H₉ClN₃ 194.64 Halogen substitution; hydrobromide salt improves solubility

Pharmacological and Physicochemical Implications

Lipophilicity and Bioavailability: The target compound’s XLogP3 (0.3) suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility. The branched isomer (2-(1H-imidazol-5-yl)-2-methylpropan-1-amine) shares the same molecular weight but may exhibit altered receptor binding due to steric effects .

Hydrogen-Bonding and Solubility: Both 5-methyl-1H-imidazole-2-propanamine and its branched analog have 2 hydrogen-bond donors, favoring interactions with polar targets. However, salt forms (e.g., sulfate in , hydrobromide in ) significantly enhance solubility and stability in physiological conditions.

The target compound’s simpler structure may offer advantages in target engagement. Halogenated analogs (e.g., 5-(4-chlorophenyl)-...amine) leverage electron-withdrawing effects to modulate electronic density, altering receptor affinity and metabolic stability .

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